molecular formula C16H20N2 B3270523 1-methyl-N-(naphthalen-1-yl)piperidin-4-amine CAS No. 5288-06-2

1-methyl-N-(naphthalen-1-yl)piperidin-4-amine

Cat. No.: B3270523
CAS No.: 5288-06-2
M. Wt: 240.34 g/mol
InChI Key: LDXQYDIVZWWYQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-(naphthalen-1-yl)piperidin-4-amine is an organic compound with the molecular formula C16H20N2 and a molecular weight of 240.34 g/mol It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and naphthalene, a polycyclic aromatic hydrocarbon

Preparation Methods

The synthesis of 1-methyl-N-(naphthalen-1-yl)piperidin-4-amine involves several steps. One common method is the reaction of 1-methylpiperidin-4-amine with naphthalene-1-carbaldehyde under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is heated under reflux for several hours, followed by purification through recrystallization or chromatography .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-methyl-N-(naphthalen-1-yl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. This reaction typically results in the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthyl group can be replaced by other functional groups such as halogens or alkyl groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield naphthalene-1-carboxylic acid, while reduction with hydrogen gas may produce 1-methylpiperidin-4-amine.

Scientific Research Applications

1-methyl-N-(naphthalen-1-yl)piperidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-methyl-N-(naphthalen-1-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

1-methyl-N-(naphthalen-1-yl)piperidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structure of a piperidine ring and a naphthyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-N-naphthalen-1-ylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-18-11-9-14(10-12-18)17-16-8-4-6-13-5-2-3-7-15(13)16/h2-8,14,17H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXQYDIVZWWYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-N-(naphthalen-1-yl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-methyl-N-(naphthalen-1-yl)piperidin-4-amine
Reactant of Route 3
Reactant of Route 3
1-methyl-N-(naphthalen-1-yl)piperidin-4-amine
Reactant of Route 4
Reactant of Route 4
1-methyl-N-(naphthalen-1-yl)piperidin-4-amine
Reactant of Route 5
Reactant of Route 5
1-methyl-N-(naphthalen-1-yl)piperidin-4-amine
Reactant of Route 6
Reactant of Route 6
1-methyl-N-(naphthalen-1-yl)piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.